molecular formula C8H9N5O2 B5818810 N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE

Cat. No.: B5818810
M. Wt: 207.19 g/mol
InChI Key: ABHPZKGJIKLFDB-UHFFFAOYSA-N
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Description

N-{7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetamide is a triazolopyrimidine derivative characterized by a hydroxy group at position 7, a methyl group at position 5, and an acetamide substituent at position 2 of the heterocyclic core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The acetamide moiety at position 2 distinguishes it from structurally related analogs, as this group influences solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-4-3-6(15)13-8(9-4)11-7(12-13)10-5(2)14/h3H,1-2H3,(H2,9,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHPZKGJIKLFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163146
Record name N-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-92-6
Record name N-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through a reaction between 5-methyl-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Hydroxylation: The next step involves the introduction of a hydroxyl group at the 7th position of the triazolopyrimidine ring. This can be accomplished using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Acetylation: Finally, the acetylation of the hydroxylated triazolopyrimidine is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders such as Alzheimer's disease and depression. The compound enhances drug efficacy and specificity by modifying receptor interactions and improving bioavailability .

Case Study:
Research has indicated that modifications of this compound can lead to the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders. The structure-activity relationship (SAR) studies demonstrate that slight alterations in the triazole or pyrimidine moieties can significantly influence pharmacological activity .

Agricultural Chemistry

Agrochemical Formulation:
This compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness against various pests while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Case Study:
Field trials have shown that formulations containing this compound exhibit enhanced efficacy against common agricultural pests without causing significant harm to beneficial insects .

Biochemical Research

Enzyme Inhibition Studies:
this compound is employed in biochemical research to study enzyme inhibition mechanisms. It aids researchers in elucidating biochemical pathways and developing new therapeutic strategies .

Case Study:
Inhibitory assays conducted on specific enzymes involved in metabolic pathways have revealed that this compound can effectively modulate enzyme activity, providing insights into potential therapeutic targets for metabolic diseases .

Material Science

Advanced Material Development:
Researchers are exploring the use of this compound in creating advanced materials with enhanced thermal stability and mechanical properties. This application is particularly relevant for industries requiring durable materials .

Case Study:
Studies have demonstrated that incorporating this compound into polymer matrices can improve thermal resistance and mechanical strength, making it suitable for applications in aerospace and automotive industries .

Analytical Chemistry

Standard Reference Material:
The compound is also utilized as a standard reference material in analytical chemistry. It enhances the accuracy and reliability of chemical analyses conducted in laboratories .

Case Study:
In various chromatographic techniques, this compound has been employed to calibrate instruments and validate methods for detecting other compounds in complex mixtures .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Key intermediate for drug synthesis targeting neurological disorders
Agricultural Chemistry Formulation of agrochemicals for effective pest control
Biochemical Research Studies on enzyme inhibition to elucidate biochemical pathways
Material Science Development of advanced materials with enhanced properties
Analytical Chemistry Used as a standard reference material for improving accuracy in chemical analyses

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities References
This compound 7-OH, 5-CH₃, 2-acetamide C₈H₉N₅O₂ 223.20 (calc.) Potential antimicrobial/anticancer scaffold
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide 7-OH, 5-CH₃, 6-Cl-acetamide C₈H₈ClN₅O₂ 241.63 Enhanced lipophilicity due to Cl substituent
N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine 7-NH-(3-Cl-C₆H₄), 5-CH₃, 2-(dimethylaminomethyl) C₁₇H₁₈ClN₇ 355.83 Antimalarial activity (Plasmodium falciparum inhibitors)
[(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate 7-OH, 5-CH₃, 2-thioacetic acid C₈H₁₀N₄O₄S 258.25 Improved solubility via thio and hydrate groups
Alkylurea derivatives (e.g., 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-triazolo[1,5-a]pyridin-2-yl)urea) Acetamide replaced by alkylurea Variable Variable Enhanced anticancer activity and oral bioavailability

Key Research Findings

Substituent Position and Bioactivity :

  • The acetamide group at position 2 in the target compound contrasts with the 6-position substitution in 2-chloro-N-(7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidin-6-yl)acetamide . Positional differences may alter hydrogen bonding interactions with biological targets, affecting potency.
  • Compounds with chlorophenylamine substituents (e.g., compound 94 in ) exhibit antimalarial activity, highlighting the role of aromatic amines in targeting Plasmodium falciparum .

Thioacetic Acid vs. Acetamide: The thio group in [(7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate introduces a sulfur atom, which may improve metal-binding capacity or redox activity .

Urea vs. Acetamide Moieties: Replacement of the acetamide group with alkylurea () led to compounds with notable antiproliferative effects, suggesting that bulkier substituents may enhance interactions with kinase domains or other anticancer targets .

Synthetic Flexibility :

  • Suzuki coupling () and electrophilic substitution () are common methods for modifying triazolopyrimidine cores, enabling diverse functionalization for structure-activity relationship (SAR) studies .

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